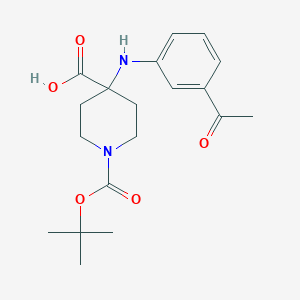
4-((3-Acetylphenyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Acetylphenyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid is a useful research compound. Its molecular formula is C19H26N2O5 and its molecular weight is 362.426. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-Acetylphenyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (commonly referred to as "compound X") is a piperidine derivative that has garnered interest for its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
Compound X features a piperidine core with a tert-butoxycarbonyl (Boc) protecting group and an acetylphenyl substituent. The molecular formula is C16H22N2O4 with a molecular weight of approximately 302.36 g/mol. The presence of both hydrophilic and hydrophobic groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of compound X typically involves the following steps:
- Formation of the Piperidine Core : The initial step involves the reaction of piperidine derivatives with acetic anhydride to introduce the acetyl group.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Properties
Recent studies have indicated that compound X exhibits significant anticancer activity. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HCT116 (Colon Cancer) | 20 | G1 phase cell cycle arrest |
Anti-inflammatory Effects
In addition to its anticancer properties, compound X has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 75 | 10 |
| IL-6 | 65 | 10 |
The biological activity of compound X is thought to be mediated through several pathways:
- Inhibition of NF-kB Signaling : By blocking NF-kB activation, compound X reduces inflammation and tumor growth.
- Modulation of Apoptotic Pathways : It activates caspases, leading to programmed cell death in cancer cells.
- Interaction with Receptors : The compound may also interact with specific receptors involved in cellular signaling pathways, further influencing its biological effects.
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 cells treated with compound X showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of cleaved caspase-3.
Case Study 2: Inflammation in Animal Models
In an animal model of inflammatory bowel disease, administration of compound X resulted in reduced symptoms and histological improvement in intestinal tissues, suggesting its potential as a therapeutic agent for inflammatory conditions.
Properties
IUPAC Name |
4-(3-acetylanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-13(22)14-6-5-7-15(12-14)20-19(16(23)24)8-10-21(11-9-19)17(25)26-18(2,3)4/h5-7,12,20H,8-11H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOHBQFLDODNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














